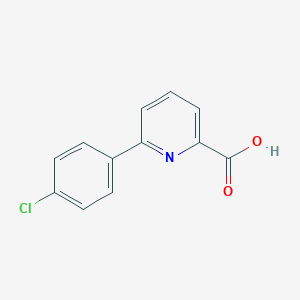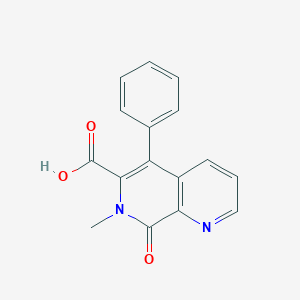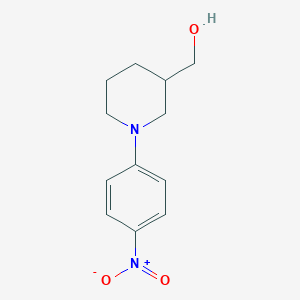
(1-(4-Nitrophenyl)piperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(4-Nitrophenyl)piperidin-3-yl)methanol” is a chemical compound with the CAS Number: 166438-83-1. It has a molecular weight of 236.27 and its IUPAC name is [1-(4-nitrophenyl)-3-piperidinyl]methanol . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular formula of “(1-(4-Nitrophenyl)piperidin-3-yl)methanol” is C12H16N2O3 . The InChI Code is 1S/C12H16N2O3/c15-9-10-2-1-7-13(8-10)11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,1-2,7-9H2 .Physical And Chemical Properties Analysis
“(1-(4-Nitrophenyl)piperidin-3-yl)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 428.7±20.0 °C at 760 mmHg, and a flash point of 213.0±21.8 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Drug Discovery
The piperidine nucleus is a significant component in medicinal chemistry, and derivatives like (1-(4-Nitrophenyl)piperidin-3-yl)methanol are often explored for their pharmacological properties. For instance, modifications on the piperidine ring can influence the cytotoxicity of compounds, which is crucial in the development of new drugs .
Organic Synthesis
This compound serves as a substrate in solid-phase organic synthesis, particularly for the creation of secondary amines. Its structure allows for the development of novel synthetic pathways and intermediates in complex organic synthesis processes .
Synthesis of Apixaban Intermediate
A practical process has been developed using this compound as a key intermediate in the synthesis of Apixaban, an anticoagulant used to prevent and treat blood clots .
Piperidine Derivatives Research
Research into piperidine derivatives like (1-(4-Nitrophenyl)piperidin-3-yl)methanol is ongoing, with studies focusing on their potential as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Chemical Modulation Studies
The compound is used in chemical modulation studies to understand its interactions and effects on various biological targets, which is essential for drug design and discovery .
Analytical Chemistry
In analytical chemistry, this compound’s structure and properties are studied using techniques like NMR, HPLC, LC-MS, and UPLC to understand its behavior and potential applications further .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
The primary targets of (1-(4-Nitrophenyl)piperidin-3-yl)methanol are currently unknown
Biochemical Pathways
The biochemical pathways affected by (1-(4-Nitrophenyl)piperidin-3-yl)methanol are currently unknown . Future research could provide insights into the pathways this compound affects and their downstream effects.
Propiedades
IUPAC Name |
[1-(4-nitrophenyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-9-10-2-1-7-13(8-10)11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHESWKCVPRIYLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593248 |
Source


|
| Record name | [1-(4-Nitrophenyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Nitrophenyl)piperidin-3-yl)methanol | |
CAS RN |
166438-83-1 |
Source


|
| Record name | [1-(4-Nitrophenyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)
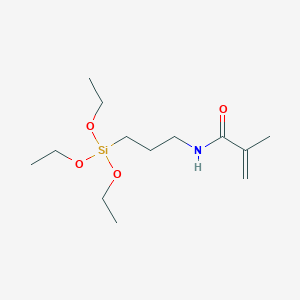
![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)
![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)

![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)
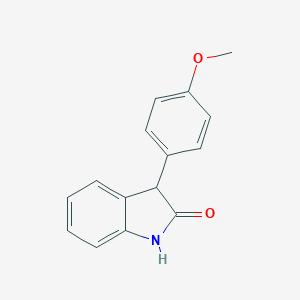

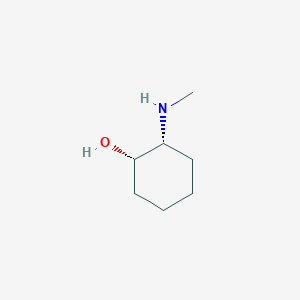
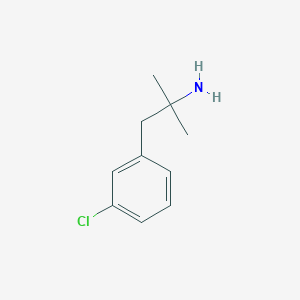
![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)

